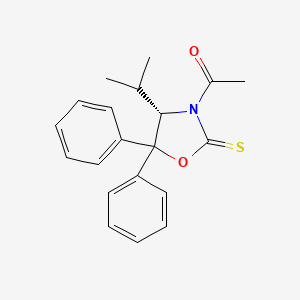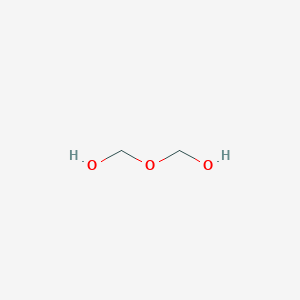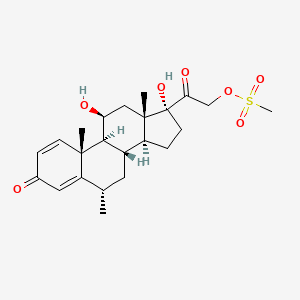
Methylprednisolone 21-Mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprednisolone 21-Mesylate is a synthetic glucocorticoid, a derivative of methylprednisolone. It is primarily used for its potent anti-inflammatory and immunosuppressive properties. This compound is often utilized in medical treatments to manage conditions such as acute spinal cord injuries, severe allergic reactions, and various inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylprednisolone 21-Mesylate typically involves the esterification of methylprednisolone with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving methylprednisolone in an appropriate solvent, such as dichloromethane, and then adding methanesulfonic acid. The reaction mixture is stirred at a specific temperature, usually around room temperature, for a set period .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves crystallization and purification steps to ensure the final product meets pharmaceutical standards. The crystallization is typically performed in a specific solvent under controlled conditions to enhance the purity and reduce impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Methylprednisolone 21-Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the mesylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted products.
Wissenschaftliche Forschungsanwendungen
Methylprednisolone 21-Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and gene expression due to its glucocorticoid activity.
Medicine: Widely used in the treatment of acute spinal cord injuries, severe allergic reactions, and inflammatory diseases.
Wirkmechanismus
Methylprednisolone 21-Mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound influences various physiological processes, including carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis. It also suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used for similar indications.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness
Methylprednisolone 21-Mesylate is unique due to its specific esterification with methanesulfonic acid, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and prolonged action compared to other glucocorticoids .
Eigenschaften
Molekularformel |
C23H32O7S |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H32O7S/c1-13-9-15-16-6-8-23(27,19(26)12-30-31(4,28)29)22(16,3)11-18(25)20(15)21(2)7-5-14(24)10-17(13)21/h5,7,10,13,15-16,18,20,25,27H,6,8-9,11-12H2,1-4H3/t13-,15-,16-,18-,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
MAKYQZAXAUAVII-LODJHJRTSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


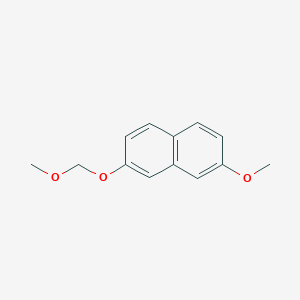
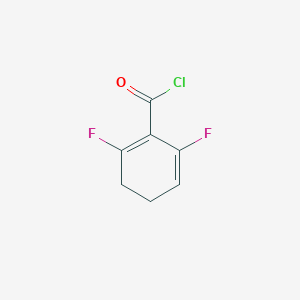
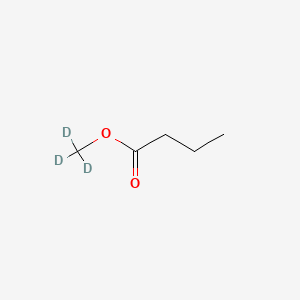
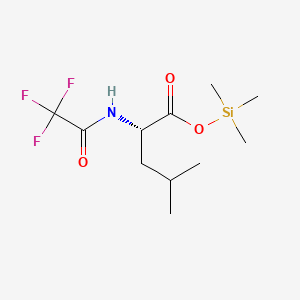
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
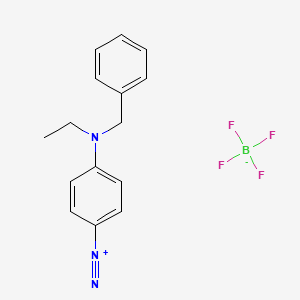
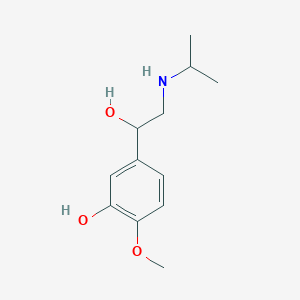
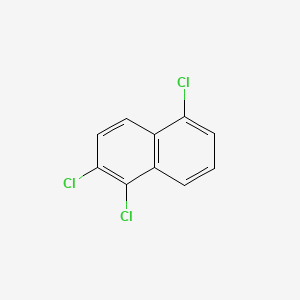
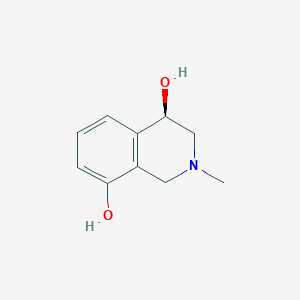
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
